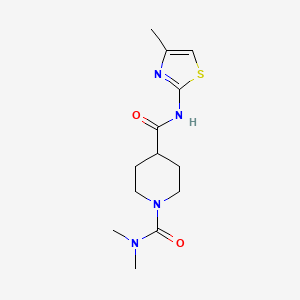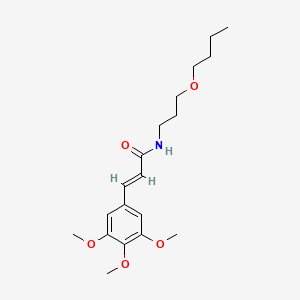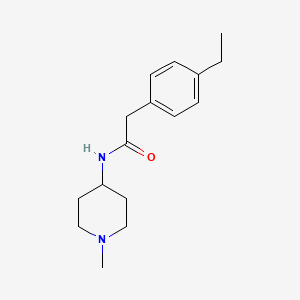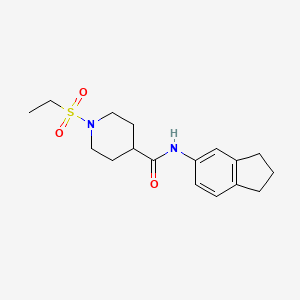![molecular formula C21H27N3O3 B5409969 4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5409969.png)
4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine, also known as PIM-1 inhibitor, is a small molecule compound that has been studied for its potential as a therapeutic agent in cancer treatment. It works by inhibiting the activity of the PIM-1 kinase, which is a protein that is often overexpressed in cancer cells.
Wirkmechanismus
4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine inhibitor works by inhibiting the activity of the this compound kinase, which is a protein that is often overexpressed in cancer cells. This compound kinase plays a role in promoting cell proliferation and survival, and its overexpression has been linked to the development and progression of cancer. By inhibiting this compound kinase, this compound inhibitor can block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In addition, this compound inhibitor has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine inhibitor in lab experiments is its specificity for this compound kinase. This allows researchers to study the effects of inhibiting this compound kinase without affecting other cellular processes. However, one limitation of using this compound inhibitor is its potential toxicity to non-cancerous cells. This can make it difficult to determine the optimal dosage and treatment regimen for cancer patients.
Zukünftige Richtungen
There are several future directions for 4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine inhibitor research. One area of interest is the development of more potent and selective this compound inhibitors. Another area of interest is the identification of biomarkers that can predict which patients will respond best to this compound inhibitor treatment. In addition, researchers are exploring the potential of combining this compound inhibitor with other cancer treatments to enhance their effectiveness. Finally, there is interest in studying the role of this compound kinase in other diseases, such as cardiovascular disease and diabetes.
Synthesemethoden
The synthesis of 4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine inhibitor involves several steps, including the reaction of 3-methoxybenzaldehyde with morpholine, followed by the addition of 2-bromoethyl isopropyl carbonate and 2-isopropyl-4-methyl-5-pyrimidinecarboxylic acid. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine inhibitor has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to be effective in inhibiting the growth of various cancer cell lines, including prostate, breast, and leukemia. In addition, this compound inhibitor has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-(4-methyl-2-propan-2-ylpyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-14(2)20-22-12-19(15(3)23-20)21(25)24-8-9-27-18(13-24)11-16-6-5-7-17(10-16)26-4/h5-7,10,12,14,18H,8-9,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFZUEFUQXYPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCOC(C2)CC3=CC(=CC=C3)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-fluorophenyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5409886.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5409889.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]phenylalanine](/img/structure/B5409899.png)
![4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoic acid](/img/structure/B5409907.png)
![2-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B5409917.png)
![2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5409924.png)


![2-{2,5-dimethyl-3-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5409943.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B5409954.png)

![6-{2-[2-(allyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5409982.png)

![4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperazin-2-one](/img/structure/B5410000.png)